REACTION_CXSMILES
|
C([O:5][C:6]([CH:8]1[CH2:10][C:9]1([Cl:15])[C:11]([O:13][CH3:14])=[O:12])=[O:7])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Cl:15][C:9]1([C:11]([O:13][CH3:14])=[O:12])[CH2:10][CH:8]1[C:6]([OH:7])=[O:5]
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1C(C1)(C(=O)OC)Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure and n-hexane
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
The crystals thus formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1(C(C1)C(=O)O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |